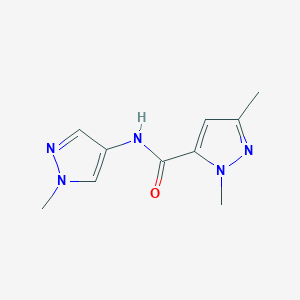

1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-7-4-9(15(3)13-7)10(16)12-8-5-11-14(2)6-8/h4-6H,1-3H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIZPQGGQCCNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=CN(N=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. The synthetic route may include the following steps:

Formation of Pyrazole Rings: The initial step involves the formation of pyrazole rings through cyclization reactions. This can be achieved by reacting hydrazines with 1,3-dicarbonyl compounds.

Methylation: The pyrazole rings are then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

Amidation: The final step involves the formation of the carboxamide group by reacting the methylated pyrazole with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as filtration, crystallization, and chromatography may be employed for the isolation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of pyrazole derivatives, including 1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide. Research indicates that compounds with pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Study : A study published in the Egyptian Journal of Chemistry highlighted the synthesis and evaluation of pyrazole derivatives for their antitumor activity. The results showed that certain derivatives exhibited potent inhibitory effects on tumor growth, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been extensively studied. The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes.

Case Study : Research indicated that specific pyrazole compounds demonstrated significant anti-inflammatory activity in animal models, comparable to standard anti-inflammatory drugs like Indomethacin .

| Compound | Model | Effectiveness | Reference |

|---|---|---|---|

| This compound | Carrageenan-induced paw edema (rats) | Significant reduction in edema |

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure allows for interaction with microbial targets, leading to effective inhibition of bacterial growth.

Case Study : A series of pyrazole derivatives were tested against various bacterial strains, showing promising results in terms of antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Insecticidal Activity

Key Observations :

- Substituent Impact : The insecticidal activity of pyrazole-carboxamides is highly substituent-dependent. AN91 (thiazole substituent) exhibits acute toxicity comparable to tolfenpyrad, a commercial insecticide targeting mitochondrial complex I . The target compound’s 1-methylpyrazole group may enhance metabolic stability compared to bulkier aryl substituents (e.g., phenyl in 3a) .

- Molecular Weight and Bioavailability : The target compound’s lower molecular weight (~234.26 vs. 383.9 for tolfenpyrad) suggests improved bioavailability and reduced environmental persistence .

- Electron-Donating vs. Withdrawing Groups : Derivatives with electron-withdrawing groups (e.g., Cl in 3a) often show enhanced stability but may require higher doses for efficacy. The target compound’s methyl groups (electron-donating) balance potency and solubility .

Key Observations :

- Synthetic Routes : Most pyrazole-carboxamides are synthesized via carbodiimide-mediated amide coupling (e.g., EDCI/HOBt), with yields ranging from 62% to 75% .

- Thermal Stability : High melting points (123–183°C) suggest solid-state stability, critical for formulation .

Mechanism of Action and Selectivity

- AN91 and Tolfenpyrad : Both disrupt cellular respiration, likely via inhibition of mitochondrial complex I . The target compound’s mechanism is inferred to be similar but requires validation.

- Selectivity : Methyl substituents in the target compound may reduce off-target effects compared to chlorinated analogues (e.g., 3a) .

Biological Activity

1,3-Dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 191.23 g/mol. The compound features a pyrazole core which is known for its versatility in biological applications.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into anticancer , antimicrobial , and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. The following points summarize key findings:

- Mechanism of Action : Pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly. For instance, compounds similar to this compound have shown effective inhibition of microtubule assembly at concentrations around 20 µM, leading to significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at specific phases, further contributing to their anticancer efficacy. For example, certain derivatives have been shown to enhance caspase-3 activity significantly at concentrations as low as 10 µM .

Antimicrobial and Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives exhibit antimicrobial and anti-inflammatory activities:

- Antimicrobial Activity : Compounds within the pyrazole class have been reported to possess antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of pyrazole-based compounds in clinical settings:

Q & A

Q. What are the optimized synthetic routes for 1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves cyclocondensation of pyrazole precursors with carboxamide derivatives. For example, analogous pyrazole-carboxamide compounds are synthesized using:

- Stepwise coupling : Reacting 1-methyl-1H-pyrazole-4-amine with activated pyrazole-5-carboxylic acid derivatives (e.g., acid chlorides) in DMF or DCM with coupling agents like DCC/HOBt .

- Solvent optimization : Polar aprotic solvents (DMF/DCM mixtures) improve solubility of intermediates, while bases like K₂CO₃ facilitate deprotonation for nucleophilic substitution .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., over-alkylation) .

Yield improvements (>70%) are achieved via iterative optimization of stoichiometry (1:1.2 molar ratio of amine to acid derivative) and catalyst selection (e.g., Oxyma for reduced racemization) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) identifies impurities (<0.5% by area normalization) .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at pyrazole N1/C3: δ 3.8–4.1 ppm for N-CH₃) and carboxamide linkage (δ 8.2–8.5 ppm for CONH) .

- X-ray crystallography : Resolves stereoelectronic effects of the pyrazole-carboxamide core, revealing planar geometry and hydrogen-bonding motifs .

Q. How can researchers identify and mitigate common impurities during synthesis?

Methodological Answer:

- Byproduct analysis : Common impurities include unreacted pyrazole intermediates (e.g., 1-methyl-1H-pyrazole-4-amine) or over-alkylated derivatives. LC-MS detects these at m/z 150–200 .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes polar/non-polar impurities .

Q. What stability studies are recommended for this compound under varying storage conditions?

Methodological Answer:

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

- Enzyme inhibition : Screen against kinases (e.g., JAK2) using fluorescence-based ATPase assays (IC₅₀ determination) .

- Antimicrobial testing : Broth microdilution assays (MIC against S. aureus and E. coli) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Pyrazole and carboxamide moieties show hydrogen bonding with Ser530 and Arg513 .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-analysis : Compare IC₅₀ values from independent studies using standardized assays (e.g., cell-free vs. cell-based kinase assays) .

- Structural analogs : Evaluate activity trends in derivatives (e.g., fluorinated vs. methoxy-substituted pyrazoles) to identify SAR-driven outliers .

Q. How does the compound’s electronic structure influence its reactivity in functionalization reactions?

Methodological Answer:

- DFT calculations : Gaussian09 at B3LYP/6-31G* level reveals nucleophilic sites (e.g., pyrazole C4) for electrophilic substitution. Fukui indices (ƒ⁻ >0.1) guide regioselective modifications .

- Experimental validation : Electrophilic bromination at C4 (NBS in DMF) confirms computational predictions (yield: 65%) .

Q. What in vitro/in vivo models are optimal for assessing its pharmacokinetic profile?

Methodological Answer:

- Caco-2 permeability assays : Measure apparent permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .

- Rodent PK studies : Administer IV/PO doses (10 mg/kg); quantify plasma levels via LC-MS/MS (t½ >4 hours suggests sustained exposure) .

Q. How can structural modifications enhance selectivity for a target enzyme isoform?

Methodological Answer:

- Isoform-specific SAR : Introduce bulky substituents (e.g., tert-butyl) to pyrazole C3 to exploit hydrophobic pockets in isoform X (e.g., CYP3A4 vs. CYP2D6) .

- Crystallographic mapping : Overlay compound-bound structures of isoforms to identify steric clashes or favorable interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.